molecular formula C20H18FN5OS B2875119 4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172919-83-3

4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2875119
CAS RN: 1172919-83-3
M. Wt: 395.46
InChI Key: PEPVDKWYVKYEDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a fluorobenzothiazole group, and a methylpyrazole group. These groups are common in many pharmaceuticals and could potentially give the compound various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a benzamide core with various substituents. The presence of a fluorobenzothiazole could suggest interesting photophysical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dimethylamino group could participate in acid-base reactions, and the fluorobenzothiazole group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of both polar (dimethylamino, fluorobenzothiazole) and nonpolar (methylpyrazole) groups suggests that it could have interesting solubility properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving 4-dimethylaminomethylene compounds exhibited potent cytotoxicity against certain cancer cell lines, demonstrating the significance of such chemical structures in developing anticancer agents (Deady et al., 2003).
  • Research on microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles highlighted the utility of dimethylamino-substituted compounds as versatile building blocks for constructing novel heterocyclic compounds with potential biological activities (Darweesh et al., 2016).

Pharmacological Applications

  • Studies on novel potential antipsychotic agents have explored the biological activity of compounds structurally related to the given chemical, emphasizing the exploration of new therapeutic agents based on the manipulation of molecular structures for improved pharmacological profiles (Wise et al., 1987).
  • The investigation into the synthesis of some novel pyrazolo[1,5‐a]pyrimidine and related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety underscored the potential of such compounds for antibacterial and antifungal applications, showcasing the diverse scientific applications of structurally complex molecules (Abdel‐Aziz et al., 2008).

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, properties, and potential applications in fields like medicinal chemistry .

properties

IUPAC Name

4-(dimethylamino)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-12-11-17(22-19(27)13-7-9-14(10-8-13)25(2)3)26(24-12)20-23-18-15(21)5-4-6-16(18)28-20/h4-11H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVDKWYVKYEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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